molecular formula C12H14O B14136251 5-(4-Methylphenyl)pent-4-yn-1-ol

5-(4-Methylphenyl)pent-4-yn-1-ol

Cat. No.: B14136251
M. Wt: 174.24 g/mol
InChI Key: GRCVTXIXDZRUGV-UHFFFAOYSA-N
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Description

5-(4-Methylphenyl)pent-4-yn-1-ol is an organic compound with the molecular formula C12H14O. It is a member of the alkyne alcohol family, characterized by the presence of both an alkyne group (a carbon-carbon triple bond) and a hydroxyl group (-OH). This compound is often used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methylphenyl)pent-4-yn-1-ol typically involves the reaction of 4-methylphenylacetylene with formaldehyde in the presence of a base. The reaction proceeds through a nucleophilic addition mechanism, where the alkyne group reacts with the formaldehyde to form the desired product. The reaction conditions usually involve the use of a solvent such as tetrahydrofuran (THF) and a base like sodium hydroxide or potassium hydroxide. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of a packed bed reactor where the reactants are continuously fed into the reactor, and the product is continuously removed. This approach allows for better control of reaction conditions and higher yields compared to batch processes.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methylphenyl)pent-4-yn-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

    Reduction: The alkyne group can be reduced to form an alkene or an alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reaction is typically carried out in an acidic medium.

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out under mild conditions.

    Substitution: Common reagents include thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride, and ammonia (NH3) for converting it to an amine.

Major Products Formed

    Oxidation: The major products are 5-(4-Methylphenyl)pent-4-yn-1-one (a ketone) or 5-(4-Methylphenyl)pent-4-yn-1-al (an aldehyde).

    Reduction: The major products are 5-(4-Methylphenyl)pent-4-en-1-ol (an alkene) or 5-(4-Methylphenyl)pentan-1-ol (an alkane).

    Substitution: The major products are 5-(4-Methylphenyl)pent-4-yn-1-chloride (a chloride) or 5-(4-Methylphenyl)pent-4-yn-1-amine (an amine).

Scientific Research Applications

5-(4-Methylphenyl)pent-4-yn-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It is used in the synthesis of bioactive molecules that can interact with biological systems.

    Medicine: It is used in the development of pharmaceutical compounds with potential therapeutic effects.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(4-Methylphenyl)pent-4-yn-1-ol involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the alkyne group can participate in cycloaddition reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Pentyn-1-ol: A simpler alkyne alcohol with a shorter carbon chain.

    5-Phenylpent-4-yn-1-ol: A similar compound with a phenyl group instead of a 4-methylphenyl group.

    5-(4-Methylphenyl)pent-4-en-1-ol: A similar compound with an alkene group instead of an alkyne group.

Uniqueness

5-(4-Methylphenyl)pent-4-yn-1-ol is unique due to the presence of both a 4-methylphenyl group and an alkyne group. This combination of functional groups imparts unique chemical and physical properties to the compound, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C12H14O

Molecular Weight

174.24 g/mol

IUPAC Name

5-(4-methylphenyl)pent-4-yn-1-ol

InChI

InChI=1S/C12H14O/c1-11-6-8-12(9-7-11)5-3-2-4-10-13/h6-9,13H,2,4,10H2,1H3

InChI Key

GRCVTXIXDZRUGV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C#CCCCO

Origin of Product

United States

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